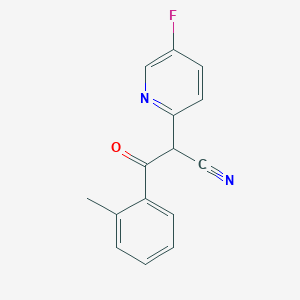![molecular formula C12H14ClNO2S B7585313 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide, also known as CTHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CTHB is a member of the benzamide family and is a white crystalline powder.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins. It has also been found to modulate the immune system and reduce inflammation in the body. Further research is needed to fully understand the mechanism of action of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has also been shown to have neuroprotective effects and may help prevent the development of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide in lab experiments is its high purity. This ensures that the results obtained from experiments are accurate and reliable. However, one limitation of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide. One area of interest is its potential as a treatment for neurological disorders. Further research is needed to fully understand the mechanism of action of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide and its effects on the brain. Another area of interest is its anti-cancer properties. Studies have shown that 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide inhibits the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, the development of new synthesis methods for 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide may improve its solubility and make it easier to administer in lab experiments.
Métodos De Síntesis
The synthesis of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxythiolane in the presence of a base. The resulting product is then purified through recrystallization. This method has been used successfully in several studies, and the purity of the resulting compound is high.
Aplicaciones Científicas De Investigación
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has been found to have potential applications in several scientific fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has also been found to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c13-10-3-1-2-9(6-10)11(15)14-7-12(16)4-5-17-8-12/h1-3,6,16H,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNDROAKOYMUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)
![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)

![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)

![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)